![molecular formula C13H17NO5S B5170645 N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5170645.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide involves complex chemical reactions, often starting with basic aromatic compounds and proceeding through various steps involving acetylation, amidation, and other key organic transformations. For instance, a study on the synthesis of similar acetamide derivatives highlights the use of palladium on carbon (Pd/C) catalyst for hydrogenation processes, showing high activity, selectivity, and stability (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including compounds like N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide, can be elucidated using techniques such as X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and are crucial for understanding the compound's chemical behavior and interactions. For example, X-ray structure analysis has been used to determine the crystal structure of related compounds, providing insights into their geometric configuration (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactions involving N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide and its analogs include hydrolysis, oxidation, and reactions with other organic compounds to form new derivatives with potential pharmacological activities. These reactions are influenced by the compound's functional groups, such as the acetamide and methoxy groups, which play a significant role in its reactivity and interaction with other molecules. The study on novel cooling compounds provides insights into oxidative metabolism and hydrolysis reactions (Karanewsky et al., 2015).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their characterization and application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions. For instance, the crystalline structure and physical form of related compounds have been extensively studied using techniques like X-ray diffraction and NMR spectroscopy, providing valuable information for their practical use (G. Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide, such as acidity, basicity, and reactivity towards various chemical agents, are central to its applications in synthesis and drug development. These properties are influenced by the compound's functional groups and overall molecular structure. Research on related compounds has explored their reactivity and interaction with different chemical reagents, shedding light on their potential uses and mechanisms of action (Anna Pratima G. Nikaljea et al., 2012).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-11-4-2-3-5-12(11)19-8-13(15)14-10-6-7-20(16,17)9-10/h2-5,10H,6-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPOPMOURKXIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
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